molecular formula C11H11NO5 B6597932 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid CAS No. 41426-86-2

2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid

Cat. No.: B6597932
CAS No.: 41426-86-2
M. Wt: 237.21 g/mol
InChI Key: WCZSZSQVWHQGBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is not well-understood. it is believed to interact with various molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carboxymethyl group can participate in ionic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(carboxymethyl)(4-hydroxyphenyl)amino]acetic acid
  • 2-[(carboxymethyl)(4-methylphenyl)amino]acetic acid
  • 2-[(carboxymethyl)(4-nitrophenyl)amino]acetic acid

Uniqueness

2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs . This uniqueness makes it valuable for specific synthetic applications and potential biological interactions .

Properties

IUPAC Name

2-[N-(carboxymethyl)-4-formylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSZSQVWHQGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625879
Record name 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41426-86-2
Record name 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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